molecular formula C10H12FNO2 B2980259 2-(4-Fluoro-phenylamino)-2-methyl-propionic acid CAS No. 725234-46-8

2-(4-Fluoro-phenylamino)-2-methyl-propionic acid

Cat. No. B2980259
CAS RN: 725234-46-8
M. Wt: 197.209
InChI Key: KYFUAIULXKNUIY-UHFFFAOYSA-N
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Description

2-(4-Fluoro-phenylamino)-2-methyl-propionic acid , also known as 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol , is a chemical compound with the molecular formula C₁₃H₉ClFNO . It belongs to the class of Schiff base ligands, which are organic compounds derived from the condensation reaction of aldehydes and primary amines . These ligands play a crucial role in coordination chemistry due to their ability to form complexes with metal ions.


Synthesis Analysis

The synthesis of this compound involves the condensation reaction between 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature. The resulting Schiff base ligand serves as a bidentate ligand, coordinating to metal (II) ions in subsequent complex formation . The metal complexes formed have the general formula [M(L)₂(H₂O)₂] , where L represents the Schiff base ligand and M can be Mn, Co, Ni, Cu, or Zn .


Molecular Structure Analysis

The molecular structure of 2-(4-Fluoro-phenylamino)-2-methyl-propionic acid consists of a phenolic ring with a fluorine-substituted phenyl group. The azomethine nitrogen and phenolic oxygen atoms serve as the coordination sites for metal ions in the complexes .


Chemical Reactions Analysis

The metal complexes exhibit diverse biological properties, including antibacterial, antifungal, anti-inflammatory, analgesic, anticonvulsant, antioxidant, and anthelmintic activities . These properties make them promising candidates for therapeutic applications.

properties

IUPAC Name

2-(4-fluoroanilino)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-10(2,9(13)14)12-8-5-3-7(11)4-6-8/h3-6,12H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFUAIULXKNUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluoro-phenylamino)-2-methyl-propionic acid

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